5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 918645-93-9) is a fluorinated biquinolinone derivative with the molecular formula C21H19FN2O and a molecular weight of 334.15 g/mol . Its structure features a fused bicyclic system comprising a dihydroquinolinone core substituted with a fluorine atom at position 5 and two methyl groups at position 4,4 (Figure 1). The compound’s InChIKey (WWQWPLDEULNUJX-UHFFFAOYSA-N) and SMILES (CC1C(=O)N(C2=C(C1(C)C)C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3) highlight its stereoelectronic properties, including a planar aromatic system and steric hindrance from the dimethyl groups .
Key physicochemical properties include:
- XLogP: 4.6 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 33.2 Ų
- Hydrogen bond acceptors/donors: 3/0 .
This compound belongs to the dihydroquinolinone class, which is recognized for diverse pharmacological applications, including anticancer, antidiabetic, and cardiovascular agents . The fluorine atom enhances metabolic stability and electronic interactions, while the dimethyl groups may influence conformational flexibility and target binding .
Properties
CAS No. |
918645-92-8 |
|---|---|
Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C20H17FN2O/c1-20(2)11-18(24)23(17-9-5-7-15(21)19(17)20)14-10-13-6-3-4-8-16(13)22-12-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
GIKMDROKQSYHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the biquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or alkylation reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and biquinoline core play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with DNA, leading to its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The dimethyl groups in the target compound restrict conformational flexibility compared to the butyl-substituted analogue (CAS: 106609-36-3), which may enhance membrane permeability but reduce target specificity .
- Halogenation : Chloro-substituted derivatives (e.g., CAS: 918646-36-3) offer halogen-bonding capabilities but increase molecular weight and toxicity risks .
Biological Activity
5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 320.4 g/mol
- CAS Number : 918645-92-8
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.
In Vitro Studies
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
-
Results :
- The compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 μg/mL against Gram-positive and Gram-negative bacteria.
- Comparative studies indicated that the compound's activity was comparable to standard antibiotics like gatifloxacin.
| Bacterial Strain | MIC (μg/mL) | Control (Gatifloxacin) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 0.5 |
| Escherichia coli | 8 | 8 |
| Pseudomonas aeruginosa | 16 | 16 |
Anticancer Activity
The anticancer potential of this compound has also been investigated using various cancer cell lines.
Cell Lines Tested
- HepG2 (human hepatocellular carcinoma)
- MCF-7 (breast cancer)
Cytotoxicity Assays
The cytotoxic effects were assessed using the MTT assay to determine the IC values.
| Cell Line | IC (μM) | Control (Doxorubicin) |
|---|---|---|
| HepG2 | 41.6 | 0.5 |
| MCF-7 | 53.5 | 0.3 |
The results indicated that the compound showed moderate cytotoxicity against both cell lines, suggesting its potential as a chemotherapeutic agent.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells and cancer cells, leading to cell death.
- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, preventing their division and growth.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental setups:
- Study on Antimicrobial Activity :
- A comprehensive study evaluated the antimicrobial efficacy against a panel of pathogens and found that modifications in the structure significantly enhanced bioactivity.
- Cytotoxicity Assessment :
- Another research focused on the cytotoxic effects against different cancer cell lines, demonstrating a dose-dependent response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
